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Compound of Interest

Compound Name: 2-Methyl-4-penten-2-ol

Cat. No.: B1266220 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-4-
penten-2-ol (CAS No: 624-97-5), a tertiary alcohol with the molecular formula C₆H₁₂O.[1][2][3]

[4] The elucidation of its chemical structure is a fundamental requirement for its application in

fragrance synthesis and various organic reactions.[5] This document is intended for

researchers and professionals in drug development and chemical synthesis, offering a detailed

examination of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance

(NMR) spectroscopic profiles.

The structural integrity and purity of a compound are paramount in scientific research.

Spectroscopic techniques provide a non-destructive and highly informative means of

confirming molecular structure. For a molecule like 2-Methyl-4-penten-2-ol, which contains

multiple functional groups—a hydroxyl group, a carbon-carbon double bond, and saturated

alkyl regions—each spectroscopic method offers unique and complementary insights. This

guide will dissect the data from each technique, explaining the underlying principles and

interpreting the spectral features to build a complete structural picture.

Mass Spectrometry (MS): Elucidating the
Fragmentation Pathway
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. For 2-Methyl-4-penten-2-ol, electron ionization (EI) provides a

reproducible fragmentation pattern that serves as a molecular fingerprint. The molecular weight

of 2-Methyl-4-penten-2-ol is 100.16 g/mol .[1][2][3][6]
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The primary fragmentation mechanism for tertiary alcohols like this one is the α-cleavage,

where the bond between the carbonyl carbon and an adjacent carbon is broken.[7] This

process is driven by the formation of a stable, resonance-stabilized oxonium ion. In the case of

2-Methyl-4-penten-2-ol, the loss of an allyl radical (•CH₂CH=CH₂) is a dominant pathway,

leading to a base peak at m/z 59. Another significant fragmentation involves the loss of a

methyl radical (•CH₃), resulting in a fragment at m/z 85.

Table 1: Key Fragments in the Mass Spectrum of 2-
Methyl-4-penten-2-ol

m/z
Proposed Fragment
Structure

Interpretation

100 [CH₂=CHCH₂C(CH₃)₂OH]⁺• Molecular Ion (M⁺•)

85 [CH₂=CHCH₂C(OH)CH₃]⁺ Loss of a methyl radical (•CH₃)

59 [C(CH₃)₂OH]⁺

Base Peak; α-cleavage with

loss of an allyl radical

(•CH₂CH=CH₂)

43 [C₃H₇]⁺ or [CH₃CO]⁺
Propyl cation or acylium ion

from further fragmentation

41 [C₃H₅]⁺ Allyl cation

Data sourced from the NIST WebBook.[2]

Diagram 1: Primary Fragmentation Pathway
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Caption: Primary fragmentation of 2-Methyl-4-penten-2-ol in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Infrared spectroscopy is an essential tool for identifying the functional groups present in a

molecule. The IR spectrum of 2-Methyl-4-penten-2-ol, typically acquired neat (as a pure

liquid), displays characteristic absorption bands that confirm its structure.

The most prominent feature is the strong, broad absorption band in the region of 3200-3600

cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness

of this peak is due to hydrogen bonding between molecules. The presence of the alkene group

is confirmed by the C=C stretch, which appears around 1640 cm⁻¹, and the =C-H stretch,

which is typically found just above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands
Frequency (cm⁻¹) Vibration Type Functional Group

~3380 (broad) O-H Stretch Alcohol

~3080 =C-H Stretch Alkene

~2975 C-H Stretch (sp³) Alkyl

~1640 C=C Stretch Alkene

~1450 C-H Bend Alkyl

~1150 C-O Stretch Tertiary Alcohol

~910 =C-H Bend (out-of-plane) Monosubstituted Alkene

Data sourced from SpectraBase and NIST.[6][8]

Experimental Protocol: Acquiring a Neat IR Spectrum
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR

spectrometer is clean. Record a background spectrum.
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Sample Application: Place a single drop of neat 2-Methyl-4-penten-2-ol directly onto the

ATR crystal.

Spectrum Acquisition: Secure the sample arm and initiate the scan. Typically, 16 to 32 scans

are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR

spectrum. Perform a baseline correction if necessary.

The choice of a neat sample on an ATR-FTIR is logical for a liquid sample as it requires

minimal preparation and provides high-quality data without the interference of solvent peaks.

Diagram 2: Workflow for IR Spectrum Acquisition
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Caption: Standard workflow for acquiring a neat IR spectrum via ATR-FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the local chemical environment of each

hydrogen (¹H) and carbon (¹³C) atom in a molecule, allowing for an unambiguous structural
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assignment.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Methyl-4-penten-2-ol shows distinct signals for each type of

proton. The integration of these signals corresponds to the number of protons in each

environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

Table 3: ¹H NMR Data for 2-Methyl-4-penten-2-ol
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.8 ddt 1H H-4 (-CH=)

~5.1 m 2H H-5 (=CH₂)

~2.2 d 2H H-3 (-CH₂-)

~1.6 s 1H -OH

~1.2 s 6H H-1 (2 x -CH₃)

Data interpretation based on typical chemical shifts and splitting patterns. Source: PubChem.

[1]

Interpretation:

The singlet at 1.2 ppm integrating to 6H corresponds to the two equivalent methyl groups

attached to the tertiary carbon. They are singlets because there are no adjacent protons.

The singlet at ~1.6 ppm is for the hydroxyl proton. Its chemical shift can vary, and it often

appears as a broad singlet.

The doublet at 2.2 ppm represents the two protons on C-3. They are split by the single

proton on C-4.

The complex multiplet for the terminal vinyl protons (H-5 at ~5.1 ppm) and the doublet of

doublets of triplets for the internal vinyl proton (H-4 at ~5.8 ppm) are characteristic of an allyl

group.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in the

molecule.

Table 4: ¹³C NMR Data for 2-Methyl-4-penten-2-ol
Chemical Shift (δ, ppm) Carbon Assignment

~134.8 C-4 (-CH=)

~118.5 C-5 (=CH₂)

~70.8 C-2 (-C(OH)-)

~50.2 C-3 (-CH₂-)

~29.3 C-1 (2 x -CH₃)

Source: SpectraBase.[9]

Interpretation:

The signals in the 118-135 ppm range are characteristic of the sp² hybridized carbons of the

alkene.

The peak at ~70.8 ppm is the sp³ carbon bonded to the electronegative oxygen atom (C-2).

The remaining sp³ carbons (C-3 and the two methyls at C-1) appear in the upfield region of

the spectrum.

Diagram 3: Structure and ¹H NMR Signal Correlation
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2-Methyl-4-penten-2-ol

¹H NMR Signals
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Caption: Correlation between the protons in the structure and their ¹H NMR signals.

Conclusion
The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy

provides a definitive characterization of 2-Methyl-4-penten-2-ol. MS confirms the molecular

weight and reveals key fragmentation patterns, IR identifies the essential hydroxyl and alkene

functional groups, and NMR provides an unambiguous map of the proton and carbon

framework. This comprehensive spectroscopic profile is crucial for ensuring the identity and

purity of the compound in research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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